molecular formula C8H6BrFN2 B2530054 4-bromo-6-fluoro-2-methyl-2H-indazole CAS No. 1425932-77-9

4-bromo-6-fluoro-2-methyl-2H-indazole

Numéro de catalogue: B2530054
Numéro CAS: 1425932-77-9
Poids moléculaire: 229.052
Clé InChI: HCVQZTGIWWBSRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-6-fluoro-2-methyl-2H-indazole: is a heterocyclic compound with the molecular formula C8H6BrFN2 and a molecular weight of 229.05 g/mol It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-2-methyl-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of Cu(OAc)2 as a catalyst to facilitate the formation of the N-N bond in the presence of oxygen as the terminal oxidant . Another method includes the synthesis via consecutive formation of C-N and N-N bonds without the use of a catalyst or solvent from 2-azidobenzaldehydes and amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-6-fluoro-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Applications De Recherche Scientifique

Biological Activities

Research indicates that indazole derivatives, including 4-bromo-6-fluoro-2-methyl-2H-indazole, exhibit a range of biological activities:

  • Antitumor Activity : Compounds containing indazole scaffolds have been investigated for their ability to inhibit specific kinases, such as Polo-like kinase 4 (PLK4), demonstrating potential as cancer therapeutics. For instance, derivatives based on indazole have shown significant inhibitory effects against tumor growth in preclinical models .
  • Inhibition of Kinases : Studies have reported that certain indazole derivatives act as potent inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The structure-activity relationship (SAR) studies revealed that specific modifications enhance their inhibitory potency .
  • CYP Inhibition : The compound has also been evaluated for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Study 1: Antitumor Efficacy

A series of indazole derivatives were synthesized and tested for their efficacy against colon cancer cell lines. One notable compound demonstrated single-digit nanomolar inhibition of PLK4 and significant reduction in tumor growth in xenograft models, indicating the therapeutic potential of indazole-based compounds in oncology .

Case Study 2: Kinase Inhibition

In another study, researchers designed novel 1H-indazole derivatives with fluorine substituents that exhibited potent FGFR inhibition. Among these, one compound showed IC50 values below 4.1 nM against FGFR1, highlighting the importance of fluorinated indazoles in developing targeted cancer therapies .

Mécanisme D'action

The mechanism of action of 4-bromo-6-fluoro-2-methyl-2H-indazole is not well-documented. indazole derivatives are known to interact with various molecular targets, including kinases and receptors. For example, they can inhibit phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases . The exact pathways and molecular targets for this specific compound would require further research.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-bromo-1H-indazole
  • 6-fluoro-1H-indazole
  • 2-methyl-1H-indazole

Comparison

4-bromo-6-fluoro-2-methyl-2H-indazole is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research in medicinal chemistry and material science.

Activité Biologique

4-Bromo-6-fluoro-2-methyl-2H-indazole is a nitrogen-containing heterocyclic compound known for its diverse biological activities. Its unique structure, characterized by a bromine atom at the 4-position and a fluorine atom at the 6-position of the indazole framework, positions it as a promising scaffold in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and kinase inhibition properties, supported by various studies and data tables.

  • Molecular Formula : C₇H₄BrFN₂
  • Molecular Weight : 215.02 g/mol

Antimicrobial Activity

Studies have shown that indazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625–62.5 μM
Enterococcus faecalis62.5–125 μM

These findings suggest that the compound can effectively combat Gram-positive bacteria, indicating its potential use in treating bacterial infections .

Anticancer Activity

This compound has been identified as a potent inhibitor of serine/threonine kinases, particularly PAK1 (p21-activated kinase 1), which is implicated in various hyperproliferative diseases, including cancer. The compound's mechanism involves disrupting signal transduction pathways that are often overactive in cancerous tissues.

Key Findings :

  • Inhibition of PAK1 was demonstrated with an IC50 value of approximately 0.29 g, suggesting a strong potential for therapeutic applications in oncology .
Compound Target IC50 (nM)
This compoundPAK10.29 g

Kinase Inhibition

Research has highlighted the compound's ability to inhibit various kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications on the indazole ring can enhance inhibitory potency against specific kinases.

Kinase IC50 (nM)
Akt1240
Akt2860
Akt3350

These results illustrate the compound's potential as a multi-targeted therapeutic agent in cancer treatment .

Case Studies

Several studies have been conducted to evaluate the biological activity of indazole derivatives:

  • Study on Anticancer Properties : A recent investigation into the anticancer efficacy of various indazole derivatives found that compounds with similar structures to this compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 9.3 nM to over 400 nM depending on structural modifications .
  • Mechanistic Insights : Another study provided insights into the mechanism of action of indazoles, revealing that their interaction with specific cellular targets could lead to apoptosis in cancer cells, further supporting their role as potential anticancer agents.

Propriétés

IUPAC Name

4-bromo-6-fluoro-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-4-6-7(9)2-5(10)3-8(6)11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVQZTGIWWBSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425932-77-9
Record name 4-bromo-6-fluoro-2-methyl-2H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-6-fluoro-1H-indazole (2.3 g, 10.7 mmol) in anhydrous DMF (36 mL) was added sodium hydride (60% dispersion in mineral oil, 0.51 g, 12.8 mmol, 1.2 eq.). After stirring at RT for 5 min, iodomethane (2.2 mL) was added, and the resulting mixture was stirred at RT overnight. The reaction mixture was poured into water (200 mL) and extracted with EtOAc (2×100 mL). The combined extracts were washed with water (200 mL) and brine (50 mL), dried (MgSO4), filtered, and evaporated in vacuo. The residue was purified by SiO2 chromatography eluting with hexane:EtOAc (3:1) to afford 4-bromo-6-fluoro-1-methyl-1H-indazole as a tan solid (1.42 g, 58%) and 4-bromo-6-fluoro-2-methyl-2H-indazole (0.29 g, 12%) as a tan solid. MS (ESI): m/z=229.1 [M+1]+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.